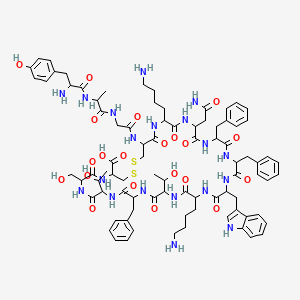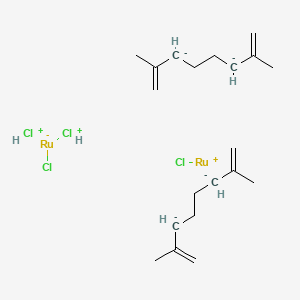
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene is a complex compound that involves ruthenium, a transition metal known for its versatile oxidation states and catalytic properties. Ruthenium compounds have gained significant attention in various fields, including catalysis, medicine, and materials science, due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene typically involves the reaction of ruthenium trichloride hydrate with specific ligands under controlled conditions. One common method includes the complexation of ruthenium trichloride with tricyclohexylphosphine and styrene in a one-pot synthesis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of ruthenium complexes often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrazine, and various ligands such as phosphines and amines. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes .
科学的研究の応用
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene has several scientific research applications:
作用機序
The mechanism of action of Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. In cancer cells, this interaction can result in the generation of reactive oxygen species, which induce apoptosis .
類似化合物との比較
Similar Compounds
Hexacarbonyldi(chloro)dichlorodiruthenium(II): Another ruthenium complex with similar catalytic properties.
[Ru(p-Cymene)Cl2L]: A ruthenium complex with cytotoxicity against cancer cells.
Ruthenium Schiff Base Complexes: Known for their biological applications, including anticancer and antimicrobial activities.
Uniqueness
Chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
chloro(dichloronio)ruthenium(1-);chlororuthenium(1+);2,7-dimethylocta-1,7-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16.4ClH.2Ru/c2*1-9(2)7-5-6-8-10(3)4;;;;;;/h2*7-8H,1,3,5-6H2,2,4H3;4*1H;;/q2*-2;;;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCVKILDWMHTRK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH-]CC[CH-]C(=C)C.CC(=C)[CH-]CC[CH-]C(=C)C.[ClH+][Ru-]([ClH+])Cl.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34Cl4Ru2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
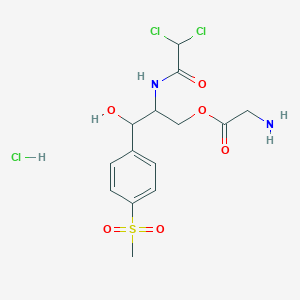
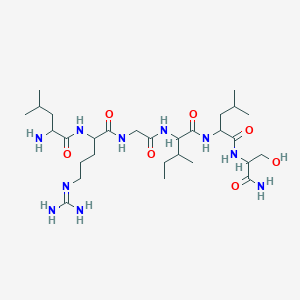
![N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B13390026.png)
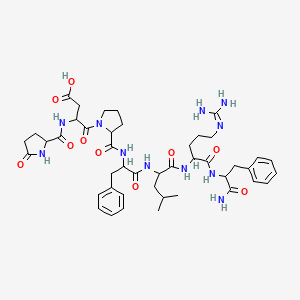
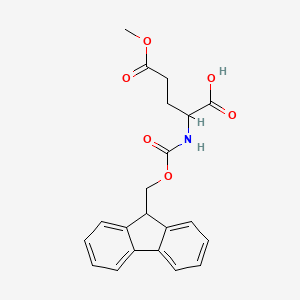
![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
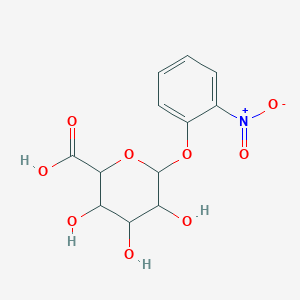
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)
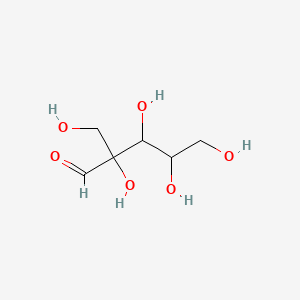
![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)

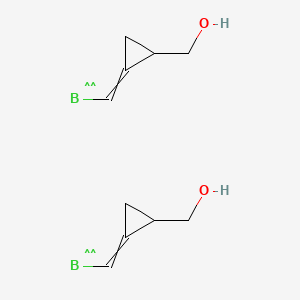
![N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide](/img/structure/B13390104.png)
